molecular formula C12H12F3NO B1647406 1-[4-(trifluoromethyl)phenyl]-4-Piperidinone

1-[4-(trifluoromethyl)phenyl]-4-Piperidinone

Cat. No. B1647406
M. Wt: 243.22 g/mol
InChI Key: WQOAAEMEPSSOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(trifluoromethyl)phenyl]-4-Piperidinone is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(trifluoromethyl)phenyl]-4-Piperidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(trifluoromethyl)phenyl]-4-Piperidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[4-(trifluoromethyl)phenyl]-4-Piperidinone

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidin-4-one

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-7-5-11(17)6-8-16/h1-4H,5-8H2

InChI Key

WQOAAEMEPSSOEB-UHFFFAOYSA-N

SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25 g (0.1523 mol) of p-fluorobenzotrifluoride, 31 g (0.224 mol) of K2CO3, 65 g (0.4539 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, and 150 ml of acetonitrile is stirred at reflux for 3 days. The reaction mixture is cooled, diluted with water, and extracted with methylene chloride. The combined extracts are washed with water, dried over Na2SO4 and concentrated in vacuo. The residue, 600 ml of 10% sulfuric acid solution and 300 ml of tetrahydrofuran is stirred at ambient temperature for 7 days, diluted with water and extracted with methylene chloride. The extracts are washed with brine, dried over Na2SO4, and concentrated in vacuo. Trituration with ether gives 0.9 g of title compound: IR (KBr) 1715, 1610, 1520 and 1330 cm-1 ; NMR (CDCl3) δ7.55 (d, 2H), 6.95 (d, 2H)m 3.73 (t, 4H), and 2.59 (t, 4H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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